5-(3-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid
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Overview
Description
5-(3-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid is an aromatic carboxylic acid derivative with a pyridine ring substituted with a chlorine atom and two carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-carboxyphenyl)-2-chloropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 3-carboxybenzaldehyde with 2-chloropyridine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products
The major products formed from these reactions include esters, alcohols, and substituted pyridine derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
5-(3-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-carboxyphenyl)-2-chloropyridine-4-carboxylic acid involves its ability to coordinate with metal ions through its carboxylic acid groups and pyridine nitrogen. This coordination can lead to the formation of stable complexes with specific geometric and electronic properties. These complexes can interact with biological targets or catalyze specific chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-(3-Carboxyphenyl)-2-furoic acid: Similar structure but with a furan ring instead of a pyridine ring.
4-(3-Carboxyphenyl)picolinic acid: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
5-(3-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid groups on the pyridine ring, which allows for diverse chemical reactivity and coordination behavior. This makes it a versatile building block for the synthesis of complex molecules and materials .
Properties
IUPAC Name |
5-(3-carboxyphenyl)-2-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-5-9(13(18)19)10(6-15-11)7-2-1-3-8(4-7)12(16)17/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVNZEPGGVCBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687448 |
Source
|
Record name | 5-(3-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-66-1 |
Source
|
Record name | 5-(3-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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